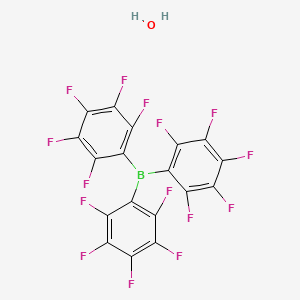

Tris(pentafluorophenyl)borane hydrate

Description

Properties

Molecular Formula |

C18H2BF15O |

|---|---|

Molecular Weight |

530.0 g/mol |

IUPAC Name |

tris(2,3,4,5,6-pentafluorophenyl)borane;hydrate |

InChI |

InChI=1S/C18BF15.H2O/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;/h;1H2 |

InChI Key |

GVNLHDQZDCFJSP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.O |

Origin of Product |

United States |

Preparation Methods

General Reaction Framework

The most widely documented method involves reacting pentafluorobromobenzene with isopropyl magnesium chloride (i-PrMgCl) to generate a Grignard intermediate, followed by treatment with trimethyl borate (B(OCH₃)₃) in 2-methyltetrahydrofuran (2-MeTHF). The general stoichiometry follows:

The crude product is subsequently hydrated to form the stable hydrate.

Temperature-Dependent Yield Optimization

Key embodiments from CN103304587A demonstrate the critical role of reaction temperature:

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| -40 | 16 | 33.4 |

| 0 | 16 | 61.8 |

| 25 | 16 | 74.2 |

Lower temperatures favor slower side reactions but reduce overall conversion, while ambient conditions (25°C) maximize yield by accelerating the nucleophilic substitution at boron. The use of 2-MeTHF as a solvent enhances solubility of the Grignard reagent and stabilizes the boron intermediate, preventing premature hydrolysis.

Workup and Purification

Post-reaction workup involves aqueous extraction to remove magnesium salts, followed by recrystallization in n-hexane. This step achieves >95% purity, as confirmed by gas chromatography (GC) monitoring. The final hydrate form is obtained by exposing the anhydrous compound to controlled humidity, though explicit hydration protocols remain proprietary.

Metal Pentafluorobenzoate Decarboxylation

Industrial-Scale Synthesis

US5744646A discloses an alternative route via decarboxylation of metal pentafluorobenzoates (Group 11 or 12 metals) in hydrocarbon solvents:

Preferred solvents include decane, dodecane, or triethylbenzene, which tolerate high temperatures (100–500°C) without decomposing the boron product.

Solvent and Catalyst Selection

The patent emphasizes hydrocarbon solvents over ethereal alternatives to avoid solvent exchange steps, streamlining industrial production. Boron trichloride (BCl₃) is introduced to scavenge residual carboxylate groups, ensuring complete conversion. A typical reaction profile includes:

| Parameter | Optimal Range |

|---|---|

| Temperature | 150–300°C |

| Pressure | 0.1–10 MPa |

| BCl₃ Equivalents | 1.05–1.2 |

This method achieves yields >80%, surpassing sublimation-based approaches limited by poor mass transfer.

Hydration and Stabilization

The anhydrous boron compound is hydrated by controlled exposure to water vapor in an inert atmosphere, forming the monohydrate. Storage at <-20°C under argon prevents gradual hydrolysis, which generates HF and degrades catalytic activity.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Grignard method excels in laboratory settings due to straightforward setup and high purity outputs but faces scalability challenges from expensive fluorinated reagents and stringent temperature control. Conversely, decarboxylation is better suited for bulk production, leveraging cheaper metal carboxylates and continuous-flow reactors.

Economic and Environmental Considerations

A cost breakdown highlights key trade-offs:

| Factor | Grignard Method | Decarboxylation Method |

|---|---|---|

| Raw Material Cost | High (C₆F₅Br) | Moderate (M(O₂CC₆F₅)₃) |

| Energy Consumption | Moderate (low ΔT) | High (high ΔT) |

| Waste Generation | Mg salts, solvents | Metal carbonates |

Environmental impact assessments favor decarboxylation due to lower halogenated waste, though both methods require HF-neutralization protocols .

Chemical Reactions Analysis

Hydrogen (H₂) Activation via Frustrated Lewis Pairs (FLPs)

BCF hydrate participates in FLP chemistry when paired with bulky Lewis bases like tricyclohexylphosphine (PCy₃). This combination heterolytically cleaves H₂:

This reaction enables metal-free hydrogenation of unsaturated substrates, such as imines and alkenes .

Xenon Difluoride (XeF₂) Activation

BCF reacts with XeF₂ to form a rare xenon-carbon bond:

This showcases its ability to stabilize highly electrophilic species .

Role in Polymerization Catalysis

BCF hydrate acts as a cocatalyst in Ziegler-Natta systems by generating cationic metal centers. For example, with zirconocene dimethyl:

The resulting cationic Zr species initiates alkene polymerization .

Table 1: Key applications in polymerization

| Reaction Type | Substrate | Product | Role of BCF Hydrate |

|---|---|---|---|

| Olefin polymerization | Ethylene/Propylene | Polyolefins | Activator (generates cations) |

| Immobilized catalysis | Silica-supported | Heterogeneous catalysts | Stabilizes noncoordinating anions |

Hydrosilylation and Piers–Rubinsztajn Reactions

BCF hydrate catalyzes Si–H bond activation, enabling:

-

Hydrosilylation of carbonyls : Converts aldehydes/ketones to alcohols via R₃SiH .

-

Dehydrocarbonative condensation : Forms siloxanes from hydrosilanes and alkoxysilanes:

This reaction is pivotal in synthesizing silicone polymers under mild conditions .

Mechanistic Insight :

-

BCF forms a Lewis acid-base adduct with the silane (Si–H → B–H).

-

Nucleophilic attack by the oxygen-containing substrate (e.g., alcohol, ether) occurs.

Formation of Noncoordinating Anions

BCF abstracts ligands to generate weakly coordinating anions, critical in stabilizing reactive cations:

The resulting [B(C₆F₅)₄]⁻ is resistant to oxidation and solvolysis, making it ideal for electrochemical applications .

Redox Reactions and Radical Pathways

Electrochemical reduction of BCF in dichloromethane yields a radical anion intermediate, which decomposes via solvolysis:

This reactivity is exploited in redox-active catalytic systems .

Hydrolysis and Brønsted Acidity

The hydrate form (C₆F₅)₃BOH₂₂ acts as a strong Brønsted acid (comparable to HCl), catalyzing:

Reversible H₂ Storage

BCF-derived zwitterionic complexes reversibly bind H₂:

Scientific Research Applications

Key Applications

-

Catalysis in Organic Reactions

- Hydrosilylation : Tris(pentafluorophenyl)borane catalyzes the hydrosilylation of aldehydes and ketones, facilitating the addition of silanes to carbonyl compounds. This reaction has been extensively studied due to its efficiency and selectivity .

- Deoxygenation Reactions : The compound serves as a catalyst for the deoxygenation of alcohols and carbonyl compounds, providing an alternative to less reliable boron Lewis acids .

-

Polymerization Processes

- Ziegler-Natta Polymerization : Tris(pentafluorophenyl)borane acts as an activator in Ziegler-Natta polymerization, which is crucial for producing polyolefins. Its role as a co-catalyst enhances the efficiency of this process .

- Oligosiloxane Synthesis : The compound has been applied in high-throughput synthesis of oligosiloxanes, showcasing its utility in polymer chemistry .

- Frustrated Lewis Pair Chemistry

- Electrophilic Aromatic Substitution

Data Tables

Case Studies

- Hydrosilylation of Aldehydes : A study demonstrated that tris(pentafluorophenyl)borane effectively catalyzes the hydrosilylation of various aldehydes with high yields and selectivity. The reaction conditions were optimized to achieve maximum efficiency .

- Polymerization of Olefins : Research highlighted the use of tris(pentafluorophenyl)borane as an activator in Ziegler-Natta polymerization processes, resulting in improved polymer characteristics compared to traditional catalysts .

- Supramolecular Structures : In a recent investigation, tris(pentafluorophenyl)borane was combined with triphenylamine derivatives to create novel supramolecular systems. These systems exhibited unique charge transfer properties and stability under various conditions .

Mechanism of Action

The mechanism by which tris(perfluorophenyl)borane hydrate exerts its effects is primarily through its strong Lewis acidity. It acts as an electron pair acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include the activation of hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boron Trihalides (BF₃, BCl₃)

B(C₆F₅)₃ exhibits intermediate Lewis acidity between BF₃ and BCl₃, as measured by Gutmann acceptor numbers (BF₃: 90.2; BCl₃: 78.3; B(C₆F₅)₃: ~72) . For example, BF₃ rapidly hydrolyzes to HF and boric acid, limiting its utility in aqueous or moisture-sensitive reactions. In contrast, B(C₆F₅)₃ forms stable adducts with water, alcohols, and acetonitrile, enabling its use in diverse catalytic systems .

Triphenylborane (BPh₃)

BPh₃ is significantly less Lewis acidic than B(C₆F₅)₃ due to the electron-donating phenyl groups. In catalytic reductions of aldehydes, BPh₃ shows negligible activity, whereas B(C₆F₅)₃ achieves 88% yield under identical conditions . Additionally, BPh₃ lacks the hydrolytic stability of B(C₆F₅)₃, decomposing in the presence of water.

Tris[3,5-bis(trifluoromethyl)phenyl]borane (B-a)

B-a, with stronger electron-withdrawing substituents, surpasses B(C₆F₅)₃ in Lewis acidity and catalytic efficiency. In hydrogenation reactions, B-a achieves quantitative yields compared to 88% for B(C₆F₅)₃ . However, B-a is less commercially accessible and more prone to decomposition under prolonged heating, limiting its industrial adoption .

Bis(pentafluorophenyl)borane (HB(C₆F₅)₂) and Tetrakis(pentafluorophenyl)borate ([B(C₆F₅)₄]⁻)

HB(C₆F₅)₂, a weaker Lewis acid than B(C₆F₅)₃, is primarily used in olefin polymerization co-catalysis. The [B(C₆F₅)₄]⁻ anion, derived from B(C₆F₅)₃, serves as a weakly coordinating counterion in cationic zirconocene catalysts . Unlike B(C₆F₅)₃, these derivatives lack direct catalytic activity but enhance stability in ionic systems.

Trifluoroborane Etherate (BF₃·OEt₂)

BF₃·OEt₂ is a weaker Lewis acid (Gutmann number: 89.5) and hydrolytically unstable. In carbonyl reductions, it yields only 7% product compared to B(C₆F₅)₃’s 88%, highlighting its inferior catalytic performance .

Table 1. Comparative Properties of Borane Lewis Acids

Key Research Findings

- Hydrosilylation : B(C₆F₅)₃ catalyzes silane reductions of carbonyl compounds via a unique mechanism where the borane activates the Si–H bond rather than the substrate, contrasting with traditional Brønsted acid catalysts .

- Water Tolerance : Trace water enhances B(C₆F₅)₃’s activity in silicone synthesis by stabilizing reactive intermediates, unlike moisture-sensitive alternatives like BF₃ .

- Redox Activity : B(C₆F₅)₃ undergoes one-electron reduction to form a radical anion, which decomposes into tetracoordinated borates. This property is absent in less electrophilic boranes like BPh₃ .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing tris(pentafluorophenyl)borane (B(C₆F₅)₃)?

- Synthesis : B(C₆F₅)₃ is typically synthesized via reaction of pentafluorophenyl lithium (LiC₆F₅) with boron halides (e.g., BCl₃) in anhydrous solvents like diethyl ether or toluene. Post-synthesis purification involves sublimation under reduced pressure (≥95% purity) .

- Characterization :

- NMR : ¹⁹F NMR shows distinct signals for ortho (-135.0 ppm), meta (-165.5 ppm), and para (-161.8 ppm) fluorines .

- XRD : Confirms trigonal-planar geometry around boron, with B–C bond lengths of ~1.63 Å .

- Mass Spectrometry : ESI-MS in negative mode detects [B(C₆F₅)₃]⁻ (m/z 512) .

Q. How does B(C₆F₅)₃ compare to other Lewis acids in thermal and hydrolytic stability?

- Thermal Stability : B(C₆F₅)₃ is stable up to 270°C for >72 hours, unlike BF₃, which decomposes above 100°C .

- Hydrolytic Stability : Hydrolysis proceeds slowly in water (half-life >1 week at 25°C), releasing C₆F₅H. Reactivity increases in polar aprotic solvents (e.g., THF) .

- Comparative Data :

| Lewis Acid | Decomposition Temp. (°C) | Hydrolysis Rate (H₂O, 25°C) |

|---|---|---|

| B(C₆F₅)₃ | 270 | <0.1% per day |

| BF₃ | 100 | Immediate |

| BCl₃ | 80 | Rapid |

Q. What methodologies quantify the Lewis acidity of B(C₆F₅)₃?

- Gutmann-Beckett Method : Uses Et₃PO as a probe; Δδ³¹P of 88.5 ppm indicates strong Lewis acidity (higher than BF₃: Δδ³¹P = 82 ppm) .

- Childs’ Method : Measures ¹H NMR shifts of lutidine adducts. B(C₆F₅)₃ shows a Δδ of 3.2 ppm, exceeding B(OtBu)₃ (Δδ = 1.8 ppm) .

Advanced Research Questions

Q. How does B(C₆F₅)₃ enable frustrated Lewis pair (FLP) chemistry for H₂ activation?

- Mechanism : Steric hindrance between B(C₆F₅)₃ and bulky bases (e.g., tBu₃P) prevents adduct formation, enabling heterolytic H₂ cleavage. Example: [tBu₃PH][HB(C₆F₅)₃] forms via H₂ activation at 1 atm, 40°C .

- Applications : FLPs catalyze hydrogenation of unactivated alkenes (e.g., cyclohexene) with TOF up to 12 h⁻¹ .

Q. What role does B(C₆F₅)₃ play in polymer chemistry?

- Polymerization : Catalyzes CO₂/epoxide copolymerization (TOF = 50 h⁻¹) to form polycarbonates .

- Depolymerization : Selectively cleaves polycarbonates into cyclic oligomers at 120°C via B(C₆F₅)₃-mediated transesterification .

- Key Data :

| Reaction Type | Substrate | Conditions | Yield/TOF |

|---|---|---|---|

| Copolymerization | CO₂ + Epoxide | 80°C, 20 bar | 90% (24 h) |

| Depolymerization | Poly(propylene carbonate) | 120°C, toluene | >80% (6 h) |

Q. How does B(C₆F₅)₃ enhance organic semiconductor performance?

- Doping Mechanism : Forms charge-transfer complexes with high-ionization-potential polymers (e.g., indenopyrazine), increasing hole mobility by 10²–10³× .

- Device Performance : Doped Spiro-TTB in perovskite solar cells achieves PCE >18% (vs. 15% undoped) .

Q. What contradictions exist in B(C₆F₅)₃ reactivity under aqueous vs. anhydrous conditions?

- Contradiction : While B(C₆F₅)₃ is hydrolytically stable in pure water, it accelerates reactions like silyl ether formation in wet solvents (e.g., 5% H₂O in THF) .

- Resolution : Trace water acts as a proton shuttle, facilitating ligand exchange without full hydrolysis .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.